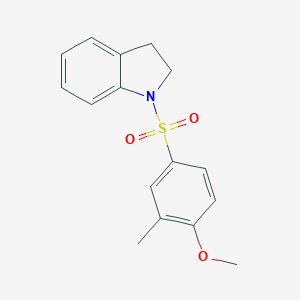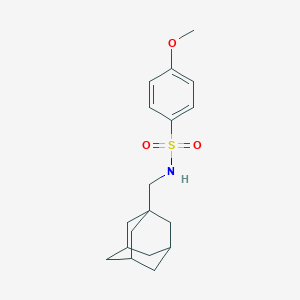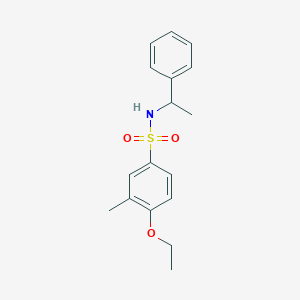
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide, also known as DTTO, is a compound with potential therapeutic applications. DTTO is a bicyclic compound that contains a sulfur atom and two piperidine rings. It has been studied extensively for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Scientific Research Applications
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been studied for its potential therapeutic applications in various diseases. Research has shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mechanism of Action
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer growth. This compound has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and modulate the activity of ion channels and receptors in the brain. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, this compound's mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Future Directions
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has several potential future directions for research. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential use in treating other diseases, such as autoimmune disorders. This compound's mechanism of action also warrants further investigation to fully understand its therapeutic potential.
Synthesis Methods
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylpiperidine with sulfur monochloride to form 2,5-dimethylpiperidine-1-sulfenyl chloride. This compound is then reacted with 1,5-cyclooctadiene to form the bicyclic compound this compound. The synthesis method for this compound has been optimized to improve the yield and purity of the compound.
properties
CAS RN |
174198-17-5 |
|---|---|
Molecular Formula |
C22H38N2OS |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(5Z)-2,9-di(piperidin-1-yl)-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide |
InChI |
InChI=1S/C22H38N2OS/c25-26-21-13-14-22(26)20(24-17-9-4-10-18-24)12-6-2-1-5-11-19(21)23-15-7-3-8-16-23/h1-2,19-22H,3-18H2/b2-1- |
InChI Key |
RVGVRGYSAIKTQM-UPHRSURJSA-N |
Isomeric SMILES |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3=O)N4CCCCC4 |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4 |
synonyms |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)


